(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid
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Overview
Description
(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of cyclohexane, featuring an amino group and a methoxy group attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxycyclohexanone.
Amination: The 4-methoxycyclohexanone undergoes amination to introduce the amino group.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize fixed-bed reactors and optimized reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(cis-4-Methoxycyclohexyl)acetic acid: Similar in structure but lacks the amino group.
Amino(4-hydroxycyclohexyl)acetic acid: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid is unique due to the presence of both an amino group and a methoxy group on the cyclohexyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methoxycyclohexyl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m0/s1 |
InChI Key |
WKWMOKYDSJYHGK-RRQHEKLDSA-N |
Isomeric SMILES |
COC1CCC(CC1)[C@@H](C(=O)O)N |
Canonical SMILES |
COC1CCC(CC1)C(C(=O)O)N |
Origin of Product |
United States |
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